molecular formula C4H5ClN2S B6600494 2-Pyrimidinethiol hydrochloride CAS No. 41041-19-4

2-Pyrimidinethiol hydrochloride

Cat. No. B6600494
CAS RN: 41041-19-4
M. Wt: 148.61 g/mol
InChI Key: LNJKRDXYZRKJQD-UHFFFAOYSA-N
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Description

2-Pyrimidinethiol hydrochloride, also known as 4-Methyl-2-pyrimidinethiol hydrochloride, is a chemical compound with the linear formula C4H5ClN2S . It has a molecular weight of 148.615 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-Pyrimidinethiol hydrochloride related compounds has been reported in the literature. For instance, a highly efficient and stable heterogeneous coordination polymer was successfully prepared by hydrothermal combination of silver and 4,6-diamino-2-pyrimidinethiol . The electrochemical oxidation of 2-pyrimidinethiol in ethanenitrile affords the respective disulfides in excellent yields .


Molecular Structure Analysis

The molecular structure of 2-Pyrimidinethiol hydrochloride has been studied using various theoretical models . The less polar 2-pyrimidinethiol tautomers are predicted to be the dominant species in the gas phase .


Chemical Reactions Analysis

The electrochemical oxidation of 2-pyrimidinethiol in ethanenitrile affords the respective disulfides in excellent yields . The less polar 2-pyrimidinethiol tautomers are predicted to be the dominant species in the gas phase . Dimers and dimer transition states are also involved in the electrochemical oxidation of the 2-pyrimidinethiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pyrimidinethiol hydrochloride have been studied using various theoretical models . The less polar 2-pyrimidinethiol tautomers are predicted to be the dominant species in the gas phase .

Scientific Research Applications

Corrosion Inhibition

2-Pyrimidinethiol derivatives, such as 4,6-diamino-2-pyrimidinethiol, demonstrate significant potential as corrosion inhibitors. For example, their efficacy in protecting mild steel in HCl solutions was highlighted through electrochemical methods and scanning electron microscopy. These compounds exhibit strong adsorption on metal surfaces, following the Langmuir adsorption model, and effectively inhibit corrosion processes (Yıldız, 2015).

Electrochemical Oxidation

Electrochemical studies of 2-pyrimidinethiol and its derivatives reveal insights into their oxidation processes, structural energies, and tautomers. These compounds undergo oxidation to form disulfides, with theoretical calculations providing detailed insights into their electronic structures and reactivity (Freeman et al., 2008).

Complex Formation with Diiodine

2-Pyrimidinethiol hydrochloride reacts with diiodine to form complex structures, as demonstrated by X-ray diffraction and spectroscopic analysis. This reaction has applications in understanding the structural motifs of diiodine complexes, which can be pivotal in various chemical processes (Parigoridi et al., 2008).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those with thiols, is a significant area of research. These synthesized compounds find utility in various fields, including pharmaceuticals and material science. For instance, novel pyrimidine derivatives have been synthesized for their potential applications in biological activities (Harnden & Hurst, 1990).

Fluorescence Sensing

Pyrimidine-based derivatives exhibit potential as fluorescence sensors, particularly for detecting metal ions. For example, a study demonstrated the use of these compounds as effective probes for Cu2+ ions, showcasing their application in biological imaging and metal ion detection (Wang et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives, including those synthesized from 2-pyrimidinethiol hydrochloride, have been explored for their antimicrobial properties. These compounds have shown efficacy against various microbes, indicating their potential in developing new antimicrobial agents (Merja et al., 2004).

Mechanism of Action

While the exact mechanism of action of 2-Pyrimidinethiol hydrochloride is not fully understood, molecular docking simulation predicted that the newly synthesized pyrimidines would be able to interact and bind with the Bcl-2 with good binding affinity .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of 2-Pyrimidinethiol hydrochloride research could involve the development of new catalyst systems using first and second-row transition metals . The coordination polymers have caught the attention as catalytic systems for many heterogeneous industrial reactions . The electrochemical oxidation of 2-pyrimidinethiol in ethanenitrile affords the respective disulfides in excellent yields . The less polar 2-pyrimidinethiol tautomers are predicted to be the dominant species in the gas phase . Dimers and dimer transition states are also involved in the electrochemical oxidation of the 2-pyrimidinethiols .

properties

IUPAC Name

1H-pyrimidine-2-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKRDXYZRKJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinethiol hydrochloride

CAS RN

41041-19-4
Record name 2-PYRIMIDINETHIOL HYDROCHLORIDE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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